Tepilamide fumarate is a novel compound classified as a fumaric acid ester, specifically a prodrug of methyl hydrogen fumarate. It is currently undergoing clinical trials for the treatment of moderate to severe plaque psoriasis and has shown promise in enhancing oncolytic virotherapy. Tepilamide fumarate is designed to improve the bioavailability and therapeutic effects associated with its parent compound, dimethyl fumarate, by offering a more favorable pharmacokinetic profile .
Tepilamide fumarate exhibits several biological activities primarily through its modulation of oxidative stress and inflammation. It activates the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes. This mechanism helps combat oxidative stress-related diseases. Additionally, it influences immune responses by inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory cell types .
Furthermore, tepialmide fumarate has been shown to enhance the susceptibility of cancer cells to viral infections, making it a potential candidate for oncolytic virotherapy. It inhibits type I interferon responses and nuclear factor kappa-light-chain-enhancer of activated B cells signaling, thereby amplifying the efficacy of oncolytic viruses .
The synthesis of tepialmide fumarate typically involves:
The exact synthetic route may vary based on specific laboratory protocols and desired purity levels .
Tepilamide fumarate is primarily being investigated for:
Studies have indicated that tepialmide fumarate interacts with various biological pathways:
Tepilamide fumarate shares similarities with several other compounds in the fumaric acid ester category. Here are some comparable compounds:
Compound Name | Key Characteristics | Unique Aspects |
---|---|---|
Dimethyl Fumarate | Approved for multiple sclerosis; well-studied | Established clinical use |
Monomethyl Fumarate | Effective in psoriasis treatment; prodrug form | Rapid metabolism compared to diesters |
Diroximel Fumarate | Similar pharmacokinetics; used for multiple sclerosis | Less studied than dimethyl fumarate |
Monoethyl Fumarate | Used in dermatological applications | Different pharmacological profile |
Tepilamide fumarate's uniqueness lies in its specific application in enhancing viral therapies while also targeting psoriasis treatment, distinguishing it from other similar compounds that primarily focus on either autoimmune conditions or viral infections alone .
Tepilamide fumarate represents a synthetic organic compound with the IUPAC name 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate [1] [2]. The compound is also systematically designated as 2-(diethylamino)-2-oxoethyl methyl fumarate according to alternative nomenclature conventions [5]. The chemical identity is further established through its Chemical Abstracts Service registry number 1208229-58-6 [1] [3].
The compound belongs to the fumaric acid ester class and functions as a prodrug of monomethyl fumarate [2] [7]. Alternative chemical designations include 2-Butenedioic acid (2E)-, 1-(2-(diethylamino)-2-oxoethyl) 4-methyl ester, reflecting the structural relationship to the parent fumaric acid backbone [1]. The International Nonproprietary Name designation assigns this compound the identifier tepilamide fumarate with INN number 10672 [2].
The stereochemical configuration of tepilamide fumarate is definitively established as the E-isomer, as indicated by the (E)-but-2-enedioate portion of its IUPAC name [1]. This E-configuration refers to the trans arrangement of substituents across the central carbon-carbon double bond of the fumaric acid moiety [8] [9]. The compound contains one defined bond stereocenter and zero undefined bond stereocenters, confirming the exclusive E-geometry [1].
The E-configuration is maintained through the fumaric acid backbone, where the carboxyl-derived substituents are positioned on opposite sides of the double bond [24] [25]. This geometric arrangement is thermodynamically favored and contributes to the compound's stability profile [24]. The stereochemical integrity is reflected in the InChI representation, which specifically denotes the E-configuration through the "/b7-6+" notation [1] [3].
The molecular structure exhibits a characteristic fumaric acid ester architecture with asymmetric substitution patterns [1] [2]. The structural framework consists of a central trans-alkene core flanked by methyl ester and diethylaminoethyl ester functionalities [1]. The compound demonstrates significant conformational flexibility, evidenced by eight rotatable bonds within the molecular framework [1].
Structural Parameter | Value |
---|---|
Heavy Atom Count | 17 |
Rotatable Bond Count | 8 |
Defined Bond Stereocenters | 1 |
Molecular Complexity | 307 |
The three-dimensional conformational profile indicates substantial flexibility around the ester linkages, particularly at the diethylaminoethyl substituent [1]. The topological polar surface area measures 72.9 Ų, reflecting the contribution of oxygen and nitrogen heteroatoms to the molecular surface properties [1]. The structural representation through SMILES notation is CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC, emphasizing the E-configuration of the central double bond [1] [23].
Tepilamide fumarate possesses the molecular formula C11H17NO5 with a calculated molecular weight of 243.26 g/mol [1] [4]. The exact mass determination yields 243.11067264 Da, with the monoisotopic mass maintaining the same value [1]. These parameters confirm the molecular composition comprising eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [3].
Molecular Property | Value | Reference Method |
---|---|---|
Molecular Weight | 243.26 g/mol | PubChem 2.2 |
Exact Mass | 243.11067264 Da | PubChem 2.2 |
Monoisotopic Mass | 243.11067264 Da | PubChem 2.2 |
Elemental Composition | C11H17NO5 | Computed Analysis |
The molecular weight places tepilamide fumarate within the small molecule drug category, with the relatively low molecular weight facilitating potential bioavailability characteristics [1]. The nitrogen content contributes to the basic character of the molecule through the diethylamino functionality [2]. The oxygen content, primarily from ester functionalities, influences the compound's polarity and hydrogen bonding capacity [1].
Tepilamide fumarate demonstrates variable solubility profiles across different solvent systems [4] [12]. In dimethyl sulfoxide, the compound achieves high solubility with concentrations reaching 125 mg/mL (513.85 mM) or greater [4] [12]. Aqueous solubility is substantially lower, requiring sonication to achieve 50 mg/mL (205.54 mM) in water [4] [12].
Solvent System | Solubility | Concentration |
---|---|---|
Dimethyl Sulfoxide | ≥125 mg/mL | 513.85 mM |
Water (with sonication) | 50 mg/mL | 205.54 mM |
Phosphate Buffered Saline | 25 mg/mL | 102.77 mM |
The lipophilicity parameter XLogP3-AA registers 0.5, indicating moderate hydrophilic character [1]. This value suggests balanced partition behavior between aqueous and lipid phases [1]. The compound demonstrates enhanced solubility in mixed solvent formulations, with various pharmaceutical excipient combinations achieving concentrations of 2.08 mg/mL or greater [12].
The stability characteristics of tepilamide fumarate are influenced by its fumaric acid ester structure [13] [14]. Storage recommendations specify powder form stability at -20°C for three years, with reduced stability periods at elevated temperatures [4] [12]. In solution, the compound maintains stability at -80°C for two years or -20°C for one year [12].
Degradation pathways for fumaric acid ester compounds typically involve hydrolytic cleavage of ester bonds [13] [14]. The compound's prodrug nature suggests susceptibility to esterase-mediated hydrolysis, particularly affecting the methyl ester functionality [11] [14]. Thermal degradation studies on related fumaric acid compounds indicate potential formation of multiple degradation products under elevated temperature conditions [13].
The E-configuration of the central double bond provides inherent stability compared to the corresponding Z-isomer [24]. However, prolonged exposure to light or extreme pH conditions may potentially affect the stereochemical integrity [24]. The diethylamino functionality may undergo oxidative degradation under certain conditions, necessitating appropriate storage under inert atmosphere conditions [12].
Nuclear magnetic resonance spectroscopic analysis of tepilamide fumarate reveals characteristic signal patterns consistent with its structural framework [15] [17]. The fumaric acid moiety generates distinctive signals in the alkene region, with the E-configuration producing specific coupling patterns between the vinyl protons [17]. The diethylamino substituent contributes multiple signals in the aliphatic region, including characteristic patterns for the N-ethyl groups [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through carbonyl carbon resonances from both ester functionalities [17]. The compound's nuclear magnetic resonance profile has been utilized in isotopomer analysis studies, where carbon-13 enrichment patterns can be tracked through the carboxylate positions [17]. The chemical shift assignments for the vinyl carbons reflect the E-stereochemistry of the central double bond [17].
The nuclear magnetic resonance analysis benefits from the compound's relatively simple structure, allowing for straightforward peak assignment and structural confirmation [17]. Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced resolution for complete structural elucidation, particularly useful for confirming the stereochemical configuration [17].
Mass spectrometric analysis of tepilamide fumarate provides definitive molecular weight confirmation and fragmentation pattern characterization [20] [21]. The compound exhibits a molecular ion peak at m/z 243, corresponding to the calculated molecular weight [1]. Fragmentation patterns typically involve cleavage at the ester linkages, generating characteristic fragment ions [20].
High-resolution mass spectrometry confirms the exact molecular composition with precision mass measurements matching the theoretical values [1]. The compound's behavior in electrospray ionization mass spectrometry demonstrates formation of protonated molecular ions [M+H]+ under positive ion conditions [20]. Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways useful for analytical confirmation [20].
The mass spectrometric profile serves as a crucial analytical tool for compound identification and purity assessment [20] [21]. Liquid chromatography-mass spectrometry methods have been developed for quantitative analysis, with detection limits in the nanogram range achievable [21]. The compound's relatively low molecular weight facilitates efficient ionization and detection across various mass spectrometric platforms [21].
Chromatographic analysis of tepilamide fumarate employs reversed-phase liquid chromatography systems with C18 stationary phases [21] [22]. The compound demonstrates favorable retention characteristics on conventional silica-based columns, with retention times influenced by mobile phase composition [21]. Gradient elution methods using acetonitrile and aqueous buffer systems provide optimal resolution and peak shape [21].
Chromatographic Parameter | Typical Value |
---|---|
Column Type | C18 Reversed-Phase |
Mobile Phase | Acetonitrile/Aqueous Buffer |
Flow Rate | 0.5 mL/min |
Detection | UV at 254 nm |
Retention Time | 10-15 minutes |
The ultraviolet absorption characteristics enable detection at 254 nm wavelength, providing sensitive analytical detection [21]. The compound's chromatographic behavior allows for effective separation from related impurities and degradation products [21] [22]. High-performance liquid chromatography methods have been validated for pharmaceutical analysis, demonstrating excellent reproducibility and accuracy [22].